![molecular formula C20H18O2 B12833339 [2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B12833339.png)
[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol: is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a benzyloxy group attached to one of the phenyl rings and a methanol group attached to the other
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the biphenyl core.
Attachment of the Methanol Group: The methanol group can be introduced through a reduction reaction, such as the reduction of a corresponding aldehyde or ketone derivative of the biphenyl compound.
Industrial Production Methods: Industrial production methods for [2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid derivative.
Reduction: The benzyloxy group can undergo reduction to form a benzyl alcohol derivative.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation.
Major Products:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitro or halogenated biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: [2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Biology:
Biochemical Studies: The compound can be used as a probe to study enzyme-substrate interactions and other biochemical processes.
Medicine:
Drug Development: Due to its unique structural features, [2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol can serve as a scaffold for the development of new pharmaceutical agents.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of [2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methanol groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The biphenyl core provides a rigid and planar structure, which can facilitate π-π stacking interactions with aromatic residues in the target molecules.
Comparaison Avec Des Composés Similaires
[3’-(Benzyloxy)[1,1’-biphenyl]-2-carboxylic acid]: This compound has a carboxylic acid group instead of a methanol group, which can alter its reactivity and applications.
[2-(Benzyloxy)-[1,1’-biphenyl]-3-yl)methanol]: This compound has a different substitution pattern on the biphenyl core, which can affect its chemical properties and interactions.
Uniqueness:
Structural Features: The specific positioning of the benzyloxy and methanol groups in [2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol provides unique steric and electronic properties, making it distinct from other biphenyl derivatives.
Applications: The combination of these functional groups allows for versatile applications in various fields, from catalysis to drug development.
Propriétés
Formule moléculaire |
C20H18O2 |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
[4-(2-phenylmethoxyphenyl)phenyl]methanol |
InChI |
InChI=1S/C20H18O2/c21-14-16-10-12-18(13-11-16)19-8-4-5-9-20(19)22-15-17-6-2-1-3-7-17/h1-13,21H,14-15H2 |
Clé InChI |
FCODFEMGBDRLDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=C(C=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


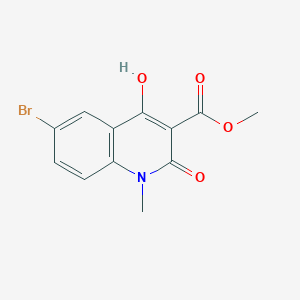


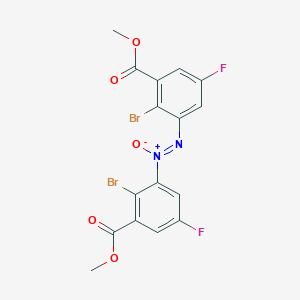
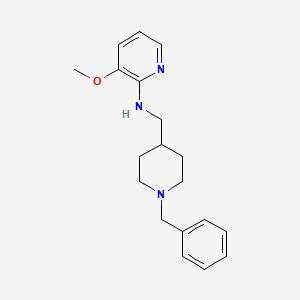
![Imidazo[2,1-b][1,3]oxazepine](/img/structure/B12833290.png)
![1h-Thieno[2,3-f]benzimidazole](/img/structure/B12833296.png)
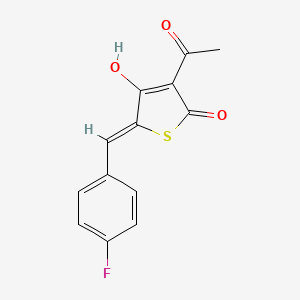
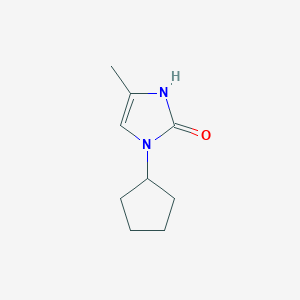

![6-Amino-5-methoxy-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B12833321.png)
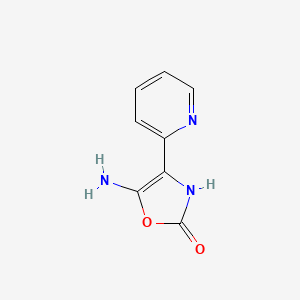
![Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)dimethylsilane](/img/structure/B12833327.png)
![1,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12833346.png)
